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Compound of Interest

Compound Name: Crinecerfont hydrochloride

Cat. No.: B15570178 Get Quote

This guide provides a detailed comparison of the efficacy of two investigational drugs,

Crinecerfont hydrochloride and tildacerfont, in the context of Congenital Adrenal Hyperplasia

(CAH) models. The information is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of available clinical trial data, experimental

methodologies, and mechanisms of action to inform future research and development.

Mechanism of Action
Both Crinecerfont and tildacerfont are oral, non-steroidal corticotropin-releasing factor type 1

(CRF1) receptor antagonists.[1][2] In CAH, the deficiency of an enzyme, most commonly 21-

hydroxylase, impairs cortisol production, leading to a lack of negative feedback on the

hypothalamus and pituitary gland.[2] This results in the overproduction of corticotropin-

releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[2] Elevated

ACTH levels stimulate the adrenal glands, causing adrenal hyperplasia and the excessive

production of androgens.[2]

By blocking the CRF1 receptors in the pituitary, both Crinecerfont and tildacerfont aim to

reduce ACTH secretion.[1][2] This, in turn, is expected to decrease the overproduction of

adrenal androgens, thereby addressing the hyperandrogenism that is a hallmark of CAH.[1][2]

A key therapeutic goal for these agents is to reduce the reliance on supraphysiologic doses of

glucocorticoids, which are the current standard of care but are associated with significant long-

term side effects.[3]
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Figure 1: Signaling pathway in CAH and mechanism of CRF1 receptor antagonists.

Comparative Efficacy Data
The following tables summarize the key quantitative data from clinical trials of Crinecerfont
hydrochloride and tildacerfont.

Table 1: Crinecerfont Hydrochloride Clinical Trial Results
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Study Phase
Populatio
n

Primary
Endpoint

Result

Key
Secondar
y
Endpoint
s

Results

CAHtalyst

Adult[4][5]
3

Adults with

Classic

CAH

Percent

reduction

in daily

glucocortic

oid (GC)

dose from

baseline at

Week 24

while

maintaining

androgen

control.

Statistically

significant

reduction

in daily GC

dose vs.

placebo

(p<0.0001)

.[4]

Crinecerfo

nt group

showed a

-27.3%

reduction

in GC dose

from

baseline,

while the

placebo

group had

a -10.3%

reduction.

[5]

- Change

in

androstene

dione from

baseline at

Week 4.-

Proportion

of patients

achieving a

physiologic

GC dose at

Week 24.

-

Statistically

significant

decrease

in

androstene

dione vs.

placebo

(p<0.0001)

.[4]- 62.7%

of patients

on

Crinecerfo

nt achieved

a

physiologic

GC dose

vs. 17.5%

on placebo

(p<0.0001)

.[5]

CAHtalyst

Pediatric[6]

[7]

3 Children

and

Adolescent

s with

Classic

CAH

Change in

androstene

dione level

from

baseline to

Week 4.

Statistically

significant

reduction

in

androstene

dione vs.

placebo.[6]

[7]

- Change

in daily GC

dose from

baseline at

Week 28.

Statistically

significant

reduction

in GC dose

while

maintaining

or

improving

androstene
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dione

levels.[6]

Table 2: Tildacerfont Clinical Trial Results
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Study Phase Population
Primary
Endpoint

Result

Key
Secondary
Endpoints/
Observatio
ns

SPR001-

201[3]
2a

Adults with

Classic CAH

Assess safety

and efficacy

in lowering

ACTH, 17-

OHP, and

androstenedi

one.

Dose-

dependent

reductions in

ACTH, 17-

OHP, and

androstenedi

one.

In patients

with poor

disease

control, mean

maximum

reductions of

84% in

ACTH, 80%

in 17-OHP,

and 79% in

androstenedi

one were

observed.

SPR001-

202[3]
2

Adults with

Classic CAH

Assess the

ability of a

daily 400mg

dose to lower

disease-

driving

hormones

over 12

weeks.

In the poor

disease

control group,

normalization

of ACTH and

androstenedi

one was seen

in 60% and

40% of

patients,

respectively.

[3]

Tildacerfont

was generally

safe and well-

tolerated.[3]

CAHmelia-

203[8]

3 Adults with

Classic CAH

and severe

hyperandroge

nemia

Assessment

of dose

response for

the change in

androstenedi

one from

Did not meet

primary

efficacy

endpoint.[8]

The 200mg

once-daily

dose showed

a non-

significant

placebo-
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baseline to

week 12.

adjusted

reduction in

androstenedi

one of -2.6%.

[8]

CAHmelia-

204[9]
3

Adults with

Classic CAH

Absolute

change in

daily GC

dose from

baseline at

week 24.

Did not meet

primary

efficacy

endpoint.[9]

The 200mg

once-daily

dose

demonstrated

a placebo-

adjusted

reduction

from baseline

in daily GC

dose of

0.7mg

hydrocortison

e equivalents

(p=0.7).

CAHptain-

205[8]
2

Pediatric and

Adult patients

with Classic

CAH

Evaluate

safety,

pharmacodyn

amics, and

pharmacokin

etics.

73% of all

patients met

the efficacy

endpoint of

androstenedi

one or GC

reduction

from baseline

at 12 weeks.

[8]

A trend was

observed of

larger

reductions in

androstenedi

one with

higher, twice-

daily doses.

Experimental Protocols
Detailed protocols for the pivotal clinical trials are summarized below, based on publicly

available information.

Crinecerfont (CAHtalyst Studies)
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Study Design: The CAHtalyst Adult and Pediatric studies were Phase 3, randomized, double-

blind, placebo-controlled trials.[4][7] The adult trial had a 24-week treatment period, after

which all patients could continue in an open-label extension.[10] The pediatric trial had a 28-

week treatment period.[7]

Participant Population: The studies enrolled patients with classic CAH due to 21-hydroxylase

deficiency.[4][7]

Intervention: Participants were randomized to receive either Crinecerfont hydrochloride or

a placebo, administered orally twice daily.[10] For the first four weeks of the pediatric study,

glucocorticoid doses were kept stable.[7] Subsequently, doses were adjusted to a target

range, provided that androstenedione levels were controlled.[7]

Hormone Level Measurements: Serum androstenedione, 17-hydroxyprogesterone (17-

OHP), and ACTH levels were key biomarkers. While specific assay details are not provided

in the press releases, standard clinical trial practice for steroid hormone analysis involves

liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and to

avoid cross-reactivity issues common with immunoassays.[11][12]

Tildacerfont (CAHmelia and CAHptain Studies)
Study Design: The CAHmelia-203 and -204 studies were Phase 3, randomized, placebo-

controlled trials.[8] The CAHptain-205 study was a Phase 2 open-label, sequential cohort

trial.

Participant Population: The CAHmelia studies enrolled adults with classic CAH, with the -203

study focusing on those with poor disease control (severe hyperandrogenemia) and the -204

study on those with good disease control at baseline.[8] The CAHptain-205 study included

both pediatric and adult patients.

Intervention: Tildacerfont was administered orally once daily in the CAHmelia studies.[8] The

CAHptain-205 study explored both once-daily and twice-daily dosing regimens.

Hormone Level Measurements: Key biomarkers included androstenedione, 17-OHP, and

ACTH.[3] Measurements were taken from serum or saliva, with studies indicating a good

correlation between the two for androstenedione and 17-OHP.[13] LC-MS/MS is the standard

for definitive quantification.[14]
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Figure 2: Representative workflow for a randomized controlled trial in CAH.
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Animal Models in CAH Research
The development of effective therapies for CAH has been hampered by the lack of robust in-

vivo models.[15] Mouse models, a staple of preclinical research, have limitations in replicating

human CAH due to species-specific differences in adrenal steroidogenesis; for instance, mice

lack 17-hydroxylase activity, which is crucial for androgen and cortisol synthesis in humans.[16]

This makes it difficult to fully model the virilization aspects of the disease.[16]

To address this, a humanized mouse model has been developed where the murine Cyp21a1

gene is replaced with the human orthologue CYP21A2 carrying a clinically relevant mutation.

[15][17] These mice exhibit key features of human CAH, including hyperplastic adrenal glands,

reduced corticosterone (the murine equivalent of cortisol), and elevated progesterone levels.

[15][17] This model holds promise for the preclinical testing of novel treatment strategies,

potentially accelerating the transition from basic research to clinical application.[15]

Summary and Conclusion
Based on the available Phase 3 clinical trial data, Crinecerfont hydrochloride has

demonstrated statistically significant efficacy in both adult and pediatric populations with classic

CAH.[4][6] The CAHtalyst studies successfully met their primary endpoints, showing that

Crinecerfont can significantly reduce the necessary daily glucocorticoid dose while maintaining

or improving androgen control.[4][6] These positive results led to the FDA approval of

Crinecerfont (marketed as CRENESSITY™) for the treatment of classic CAH.[18][19]

Tildacerfont has shown promise in Phase 2 trials, with demonstrated reductions in key

hormones like ACTH and androstenedione.[3] However, the subsequent Phase 3 CAHmelia

studies in adults did not meet their primary endpoints for either androstenedione reduction or

glucocorticoid dose reduction.[8] Data from the pediatric and adult CAHptain-205 study suggest

that higher or more frequent dosing may be necessary to achieve efficacy.

Both drugs share the same innovative mechanism of action, targeting the HPA axis upstream of

the adrenal glands. However, the clinical development of Crinecerfont is currently more

advanced, with robust Phase 3 data supporting its efficacy and safety profile. Further research

and potentially different dosing strategies may be required to elucidate the full therapeutic

potential of tildacerfont in the management of CAH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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